7-(4-bromophenyl)pteridin-4(3H)-one
Description
7-(4-Bromophenyl)pteridin-4(3H)-one is a pteridine derivative characterized by a bicyclic pteridin-4(3H)-one core substituted with a 4-bromophenyl group at the 7-position. Pteridine derivatives are known for their diverse biological activities, including antiviral and kinase-inhibitory properties . Synthesis of related pteridinones often involves aza-Wittig reactions or heterocyclization strategies, as demonstrated in the preparation of 2,3-disubstituted pteridin-4(3H)-ones . Modifications at the 7-position, such as bromophenyl substitution, are critical for tuning electronic and steric properties, which influence reactivity and biological interactions .
Properties
CAS No. |
70504-16-4 |
|---|---|
Molecular Formula |
C12H7BrN4O |
Molecular Weight |
303.11g/mol |
IUPAC Name |
7-(4-bromophenyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C12H7BrN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18) |
InChI Key |
KXDHCLXYGCCQAL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN=C3C(=O)NC=NC3=N2)Br |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=O)N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 7-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Core Structure: Replaces the pteridine ring with a thieno[3,2-d]pyrimidinone system, introducing a sulfur atom.
- Molecular Formula : C₁₂H₇BrN₂OS .
- Key Differences : The sulfur atom alters electronic properties and hydrogen-bonding capacity compared to the nitrogen-rich pteridine core. This may reduce solubility but enhance metabolic stability.
(b) 4-Chloro-7-(3,4-dimethoxyphenyl)pteridine
(c) Dimethyl-6-amino-4-(4-bromophenyl)-1,4-dihydropyridine-2,3-dicarboxylate
- Core Structure : Dihydropyridine scaffold with a bromophenyl group and ester functionalities.
- Molecular Formula : C₁₈H₁₆BrClFN₃O₄ .
- Key Differences: The dihydropyridine core is associated with calcium channel modulation, a property absent in pteridine derivatives. The bulky ester groups may limit blood-brain barrier penetration compared to the planar pteridinone system.
Substituent Effects on Physicochemical Properties
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